molecular formula C6H8OS B1359916 2,5-Dimethylfuran-3-thiol CAS No. 55764-23-3

2,5-Dimethylfuran-3-thiol

Cat. No. B1359916
M. Wt: 128.19 g/mol
InChI Key: DBBHCZMXKBCICL-UHFFFAOYSA-N
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Patent
US03985907

Procedure details

Into a 25 ml round bottom 3 neck flask equipped with magnetic stirrer, Y tube, nitrogen inlet, reflux condenser and thermometer is placed a solution of 0.27 g (0.005 moles) of sodium methoxide dissolved in 3 ml absolute methanol. The sodium methoxide solution is cooled using a water bath to 25° C. A solution of 0.64 g (0.005 moles) of 2,5-dimethyl-3-furan thiol in 3 ml of absolute methanol is then added to the sodium methoxide solution dropwise from a pipette while maintaining the temperature of the reaction mass between 22° C and 28° C. While maintaining the temperature of the reaction mass at 23° - 35° C, 3-chloro-4-heptanone (0.74 g; 0.005 moles) in 1 ml absolute methanol is added dropwise. The reaction mass is then stirred for a period of 1 hour while maintaining the temperature at 23° C. After this 1 hour period, 15 ml of water is added with stirring and the reaction mass temperature rises to 28° - 30° C. The reaction mass is cooled to 25° C using a water bath and now exists in an aqueous phase and an organic phase. The aqueous phase (pH=6) is extracted with two 6 ml portions of n-hexane; and the hexane extracts and organic phase are combined, washed with a 4 ml portion of saturated sodium chloride solution and then dried over anhydrous sodium sulfate. The resulting material is gravity filtered and concentrated on a rotary evaporator at 25° - 35° C and 15 mm Hg pressure, yielding a crude yellow oil weighing 1.2 g. The desired product is isolated by GLC trapping (8 foot × 1/4 inch SE-30 Column), and NMR, IR and Mass Spectral analyses yield the information that this material has the structure: ##SPC16##
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.64 g
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.74 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][C:5]1[O:6][C:7]([CH3:11])=[CH:8][C:9]=1[SH:10].Cl[CH:13]([C:16](=[O:20])[CH2:17][CH2:18][CH3:19])[CH2:14][CH3:15].O>CO>[CH2:14]([CH:13]([S:10][C:9]1[CH:8]=[C:7]([CH3:11])[O:6][C:5]=1[CH3:4])[C:16]([CH2:17][CH2:18][CH3:19])=[O:20])[CH3:15] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0.64 g
Type
reactant
Smiles
CC=1OC(=CC1S)C
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.74 g
Type
reactant
Smiles
ClC(CC)C(CCC)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The reaction mass is then stirred for a period of 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 25 ml round bottom 3 neck flask equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Y tube, nitrogen inlet, reflux condenser
CUSTOM
Type
CUSTOM
Details
to 25° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mass between 22° C and 28° C
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature of the reaction mass at 23° - 35° C
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
rises to 28° - 30° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is cooled to 25° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase (pH=6) is extracted with two 6 ml portions of n-hexane
WASH
Type
WASH
Details
washed with a 4 ml portion of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator at 25° - 35° C
CUSTOM
Type
CUSTOM
Details
15 mm Hg pressure, yielding a crude yellow oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C(C(=O)CCC)SC1=C(OC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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